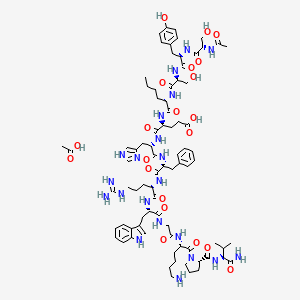

Afamelanotide acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afamelanotide acetate is a synthetic tridecapeptide and a structural analogue of the endogenous alpha melanocyte-stimulating hormone. It is primarily used to mitigate phototoxicity in patients with erythropoietic protoporphyria, a rare genetic disorder . This compound has been approved for use in the European Union and the United States, and it is administered as a subcutaneous implant .

準備方法

Synthetic Routes and Reaction Conditions

Afamelanotide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its identity and purity .

化学反応の分析

Types of Reactions

Afamelanotide acetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous solution.

Substitution: Amino acid derivatives with appropriate protecting groups in the presence of coupling reagents like N,N’-diisopropylcarbodiimide.

Major Products

The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bond formation .

科学的研究の応用

Erythropoietic Protoporphyria

Afamelanotide is the only specific medication approved for EPP, a genetic condition that causes severe photosensitivity due to the accumulation of porphyrins in the skin. Clinical trials have demonstrated that afamelanotide significantly increases pain-free light exposure in EPP patients. Key studies include:

- Study CUV039 : A Phase III trial involving 77 subjects showed that patients receiving afamelanotide could spend more hours in sunlight without experiencing phototoxic pain compared to those receiving placebo .

- Study CUV029 : Another Phase II trial confirmed similar findings with a larger cohort, reinforcing the efficacy of afamelanotide in enhancing sunlight tolerance .

Other Potential Indications

Beyond EPP, afamelanotide has been investigated for various other dermatological conditions:

- Polymorphous Light Eruption : Preliminary studies suggest potential benefits in managing this condition characterized by photosensitivity.

- Vitiligo : Research is ongoing to explore its role in repigmentation therapies for vitiligo patients .

Safety Profile

The safety profile of afamelanotide has been assessed across multiple clinical trials involving over 400 patients. Common adverse effects include nausea (19%), headache (20%), and local reactions at the implant site (21%), which are generally mild . Long-term safety studies have not indicated significant toxicity, but patients are advised to undergo regular skin examinations due to the potential for darkening pre-existing skin lesions .

Pharmacokinetics

Afamelanotide is administered via subcutaneous implants that release the drug over several days. Studies indicate that over 90% of the drug is released within five days post-administration, with a median time to maximum concentration observed at approximately 36 hours . The pharmacokinetic properties allow for sustained effects that align with the dosing schedule typically every two months.

Case Studies and Data Tables

| Study | Phase | Participants | Findings |

|---|---|---|---|

| CUV039 | III | 77 | Increased sunlight exposure without pain |

| CUV029 | II | 74 | Similar benefits noted; enhanced pain-free exposure |

| CUV017 | III | 100 | Confirmed safety and efficacy across diverse populations |

Notable Case Studies

- In a pivotal study assessing long-term outcomes, patients reported significant improvements in quality of life due to increased outdoor activity and reduced anxiety associated with sunlight exposure.

- A follow-up study highlighted the psychological benefits experienced by EPP patients receiving afamelanotide, emphasizing its role beyond mere physical health improvements.

作用機序

Afamelanotide acetate exerts its effects by binding to the melanocortin-1 receptor on melanocytes. This binding stimulates the production of eumelanin, a photoprotective pigment that absorbs ultraviolet radiation and reduces skin damage. The increased melanin production also enhances DNA repair processes and modulates inflammation . The molecular targets and pathways involved include the activation of the melanocortin-1 receptor and downstream signaling pathways that regulate melanin synthesis .

類似化合物との比較

Afamelanotide acetate is unique compared to other similar compounds due to its high affinity for the melanocortin-1 receptor and its longer biological half-life. Similar compounds include:

Melanotan I: Another synthetic analogue of alpha melanocyte-stimulating hormone, but with a shorter half-life.

Melanotan II: A cyclic peptide analogue with additional effects on sexual function.

Beta melanocyte-stimulating hormone: An endogenous hormone with lower stability and efficacy compared to this compound.

This compound’s structural modifications improve its biological efficacy, making it a more potent and longer-lasting option for therapeutic use .

特性

CAS番号 |

1566590-77-9 |

|---|---|

分子式 |

C84H123N21O25 |

分子量 |

1827.0 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C78H111N21O19.3C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;3*1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);3*1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;;;/m0.../s1 |

InChIキー |

VHLLBJXKNRAYGM-BHHWPIKXSA-N |

SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |

異性体SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O |

正規SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。